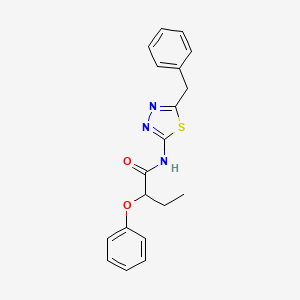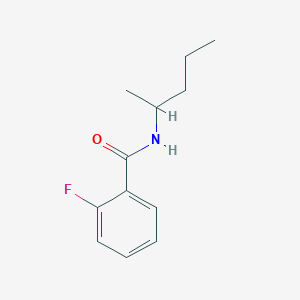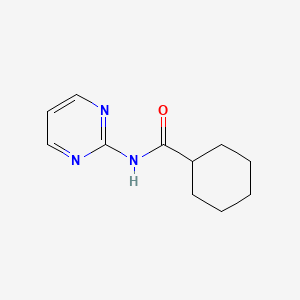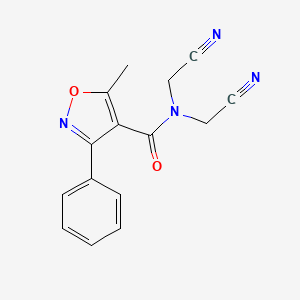
N,N'-bis(3-methoxyphenyl)biphenyl-2,2'-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methoxyphenyl groups attached to a biphenyl core, with two carboxamide groups at the 2,2’ positions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents can be optimized to minimize environmental impact and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenol derivatives.
Reduction: The carboxamide groups can be reduced to amines under appropriate conditions.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxamide groups can form hydrogen bonds with biological molecules, further stabilizing the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: A simpler compound with two benzene rings connected by a single bond.
N2,N2’-BIS(4-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A similar compound with methoxy groups at the 4 positions instead of the 3 positions.
N2,N2’-BIS(3-HYDROXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE: A compound with hydroxyl groups instead of methoxy groups.
Uniqueness
N2,N2’-BIS(3-METHOXYPHENYL)-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of carboxamide groups also adds to its versatility in forming hydrogen bonds and interacting with various molecular targets.
Eigenschaften
Molekularformel |
C28H24N2O4 |
|---|---|
Molekulargewicht |
452.5 g/mol |
IUPAC-Name |
N-(3-methoxyphenyl)-2-[2-[(3-methoxyphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H24N2O4/c1-33-21-11-7-9-19(17-21)29-27(31)25-15-5-3-13-23(25)24-14-4-6-16-26(24)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |
InChI-Schlüssel |
IMKCZXGARCIAMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[2-(4-fluorophenyl)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960411.png)
![1-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960414.png)


![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B14960439.png)
![1-tert-butyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14960463.png)



![4-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzenesulfonamide](/img/structure/B14960491.png)

